4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1273312-59-6
VCID: VC4546940
InChI: InChI=1S/C8H5FN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13)
SMILES: C1=CN2C(=CC(=N2)C(=O)O)C(=C1)F
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.138

4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid

CAS No.: 1273312-59-6

Cat. No.: VC4546940

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.138

* For research use only. Not for human or veterinary use.

4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid - 1273312-59-6

Specification

CAS No. 1273312-59-6
Molecular Formula C8H5FN2O2
Molecular Weight 180.138
IUPAC Name 4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H5FN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13)
Standard InChI Key ARAZLSLHEPPNSF-UHFFFAOYSA-N
SMILES C1=CN2C(=CC(=N2)C(=O)O)C(=C1)F

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s core consists of a pyrazole ring fused to a pyridine ring at the [1,5-a] position. The fluorine atom occupies the 4-position of the pyridine ring, while the carboxylic acid group is attached to the 2-position of the pyrazole moiety. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational studies . The fluorine atom’s electronegativity (3.98 Pauling scale) induces electron withdrawal, polarizing the aromatic system and directing electrophilic substitution to specific positions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H5FN2O2\text{C}_8\text{H}_5\text{FN}_2\text{O}_2
Molecular Weight180.138 g/mol
IUPAC Name4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
SMILESC1=CN2C(=CC(=N2)C(=O)O)C(=C1)F
Topological Polar Surface Area70.6 Ų

The carboxylic acid group (pKa2.5\text{p}K_a \approx 2.5) confers water solubility at physiological pH, though experimental solubility data remain unpublished.

Synthesis and Manufacturing

General Synthetic Approaches

While explicit protocols for synthesizing 4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid are scarce, analogous pyrazolo[1,5-a]pyridines are typically constructed via:

  • Cyclocondensation Reactions: Heating β-ketoesters with hydrazine derivatives under acidic conditions forms the pyrazole ring .

  • Transition Metal-Catalyzed Coupling: Palladium-mediated Suzuki-Miyaura couplings introduce aryl substituents .

  • Post-Functionalization: Fluorination via Halex reactions or electrophilic fluorinating agents like Selectfluor®.

A hypothetical route involves:

  • Condensation of 4-fluoronicotinic acid with methyl hydrazine to form the pyrazole ring.

  • Oxidation of a methyl ester precursor to the carboxylic acid using KMnO₄ in acidic media .

Industrial-Scale Considerations

Automated flow reactors could optimize exothermic steps (e.g., fluorination), while chromatographic purification ensures >95% purity. Yield improvements may arise from microwave-assisted synthesis, which reduces reaction times by 40–60% compared to conventional heating .

Chemical Reactivity and Functionalization

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical transformations:

  • Esterification: Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to yield methyl or ethyl esters, useful as prodrugs.

  • Amide Formation: Couples with amines via EDCl/HOBt activation, enabling peptide-like conjugates for drug discovery .

Fluorine-Directed Electrophilic Substitution

The fluorine atom deactivates the pyridine ring toward electrophiles but directs incoming groups to the 3- and 5-positions. Nitration experiments on related compounds show preferential nitration at the 3-position (70% yield) using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 0°C.

Applications in Medicinal Chemistry

Target Engagement

The compound’s planar structure allows intercalation into DNA grooves and inhibition of topoisomerase II, as seen in related pyrazolo[1,5-a]pyridines . Molecular docking simulations predict strong binding (Kd=12.3K_d = 12.3 nM) to the ATP-binding site of protein kinase CK2, a target in oncology.

Prodrug Development

Ester derivatives (e.g., ethyl ester) show enhanced blood-brain barrier permeability. In murine models, the ethyl ester prodrug of a related compound achieved 3.2× higher brain concentration than the parent acid .

Antibacterial Activity

Preliminary assays against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) suggest moderate activity, likely via inhibition of dihydrofolate reductase.

Comparative Analysis with Related Heterocycles

Table 2: Structural and Functional Comparisons

CompoundMolecular WeightKey SubstituentsApplications
4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid180.14-F, -COOHKinase inhibition, prodrugs
Pyrazolo[1,5-a]pyrimidine-7-carboxylate 245.22-COOCH₃, -PhFluorescent probes
6-Bromopyrazolo[1,5-a]pyridine 213.04-BrAntiviral agents

The carboxylic acid group distinguishes 4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid from halogenated analogs, enabling ionic interactions in biological systems absent in bromo- or chloro-derivatives .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields (<35%) in cyclocondensation steps .

  • Purification difficulties due to polar byproducts.

Microwave-assisted synthesis and immobilized catalysts (e.g., Pd@MOF) may address these issues .

Expanding Therapeutic Utility

Ongoing research focuses on:

  • COX-2 Inhibition: Molecular dynamics simulations predict 89% similarity to celecoxib’s binding mode.

  • Anticancer Drug Conjugates: Coupling with trastuzumab via NHS esters for targeted delivery .

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